molecular formula C15H17ClN2O2 B15157859 4-(Aminomethyl)-N-(3-methoxyphenyl)benzamide hydrochloride

4-(Aminomethyl)-N-(3-methoxyphenyl)benzamide hydrochloride

Cat. No.: B15157859
M. Wt: 292.76 g/mol
InChI Key: JKUKJQQJHUKNPE-UHFFFAOYSA-N
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Description

4-(Aminomethyl)-N-(3-methoxyphenyl)benzamide hydrochloride is a chemical compound with potential applications in various scientific fields. It is characterized by the presence of an aminomethyl group attached to a benzamide structure, with a methoxyphenyl substituent. This compound is of interest due to its unique chemical properties and potential biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(Aminomethyl)-N-(3-methoxyphenyl)benzamide hydrochloride typically involves multiple steps. One common approach is the reaction of 4-(aminomethyl)benzoic acid with 3-methoxyaniline under appropriate conditions to form the desired benzamide. The reaction is usually carried out in the presence of a coupling agent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and a base like triethylamine. The resulting product is then converted to its hydrochloride salt by treatment with hydrochloric acid.

Industrial Production Methods

Industrial production methods for this compound may involve optimization of the synthetic route to improve yield and purity. This could include the use of advanced purification techniques such as recrystallization or chromatography. Additionally, large-scale production may require the development of efficient and cost-effective processes to ensure the compound’s availability for various applications.

Chemical Reactions Analysis

Types of Reactions

4-(Aminomethyl)-N-(3-methoxyphenyl)benzamide hydrochloride can undergo several types of chemical reactions, including:

    Oxidation: The aminomethyl group can be oxidized to form corresponding imines or amides.

    Reduction: Reduction reactions can convert the benzamide group to an amine.

    Substitution: The methoxy group can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

    Substitution: Reagents like sodium methoxide (NaOMe) or other nucleophiles can facilitate substitution reactions.

Major Products Formed

    Oxidation: Formation of imines or amides.

    Reduction: Conversion to amines.

    Substitution: Introduction of new functional groups in place of the methoxy group.

Scientific Research Applications

4-(Aminomethyl)-N-(3-methoxyphenyl)benzamide hydrochloride has a wide range of applications in scientific research, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including enzyme inhibition and receptor binding.

    Medicine: Explored for its potential therapeutic effects, such as anti-inflammatory or anticancer properties.

    Industry: Utilized in the development of new materials or as a precursor in chemical manufacturing processes.

Mechanism of Action

The mechanism of action of 4-(Aminomethyl)-N-(3-methoxyphenyl)benzamide hydrochloride involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound’s effects are mediated through binding to these targets, leading to modulation of their activity and subsequent biological responses. The exact pathways involved can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 4-(Aminomethyl)benzoic acid
  • 3-Methoxyaniline
  • N-(3-Methoxyphenyl)benzamide

Uniqueness

4-(Aminomethyl)-N-(3-methoxyphenyl)benzamide hydrochloride is unique due to the combination of its aminomethyl and methoxyphenyl groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications, distinguishing it from other similar compounds.

Properties

Molecular Formula

C15H17ClN2O2

Molecular Weight

292.76 g/mol

IUPAC Name

4-(aminomethyl)-N-(3-methoxyphenyl)benzamide;hydrochloride

InChI

InChI=1S/C15H16N2O2.ClH/c1-19-14-4-2-3-13(9-14)17-15(18)12-7-5-11(10-16)6-8-12;/h2-9H,10,16H2,1H3,(H,17,18);1H

InChI Key

JKUKJQQJHUKNPE-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=CC(=C1)NC(=O)C2=CC=C(C=C2)CN.Cl

Origin of Product

United States

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